molecular formula C18H26BClN2O3 B2556246 N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 2246834-90-0

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No. B2556246
CAS RN: 2246834-90-0
M. Wt: 364.68
InChI Key: SIWBJRRRZPSFFI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, similar compounds are known to be involved in various types of coupling reactions .

Scientific Research Applications

Glycine Transporter Inhibitor

A study identified a potent glycine transporter 1 (GlyT1) inhibitor, which is structurally diverse and used as a back-up compound in neuroscience research. It exhibited potent inhibitory activity and favorable pharmacokinetics, indicating its potential application in modulating glycinergic neurotransmission (Yamamoto et al., 2016).

Synthesis of Biologically Active Intermediates

The compound is used as an intermediate in the synthesis of biologically active compounds. For instance, a study described the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Another study discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle was essential for high potency and selectivity, highlighting the role of such compounds in therapeutic applications (Thalji et al., 2013).

Structural and Conformational Analysis

The compound and its analogs are also used for structural and conformational analyses. For instance, a study conducted structural, crystallographic, and conformational analyses of certain boric acid ester intermediates with benzene rings. Density functional theory (DFT) was used to calculate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

Future Directions

The future directions for research and application of this compound are not specified in the retrieved data .

properties

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-8-9-14(20)15(12-13)21-16(23)22-10-6-5-7-11-22/h8-9,12H,5-7,10-11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWBJRRRZPSFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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